3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride
Description
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride (CAS: Not explicitly provided; referred to as Epoxomicin in ) is a synthetic piperidine derivative with a 4-chloro-2-cyclohexylphenoxy substituent. It is recognized as a potent 20S proteasome inhibitor, contributing to research on neurodegenerative diseases such as Parkinson’s by inducing dopaminergic cell death in experimental models . Its molecular structure combines a piperidine ring with a bulky cyclohexyl group and a chlorinated aromatic moiety, which likely enhances its binding affinity to proteasomal targets.
Properties
IUPAC Name |
3-[(4-chloro-2-cyclohexylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h8-9,11,14-15,20H,1-7,10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTISQJPPBOJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-07-8 | |
| Record name | Piperidine, 3-[(4-chloro-2-cyclohexylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Williamson Ether Synthesis
- The phenol is first deprotonated using a base such as potassium hydroxide or sodium hydride.
- The resulting phenolate ion reacts with a suitable piperidinylmethyl halide (e.g., 3-(chloromethyl)piperidine) to form the ether linkage.
- Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (60–100 °C) to promote nucleophilic substitution.
Alternative Methods
- Phase transfer catalysis can be employed to enhance yields.
- Use of tosylates or mesylates as leaving groups on the piperidinylmethyl moiety can improve reaction efficiency.
Formation of Hydrochloride Salt
After the ether linkage formation, the free base 3-[(4-chloro-2-cyclohexylphenoxy)methyl]piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).
- This step enhances compound stability, crystallinity, and solubility.
- The hydrochloride salt formation is typically performed at room temperature with stirring until precipitation occurs.
Representative Experimental Procedure (Hypothetical Based on Analogous Compounds)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-chlorophenol + cyclohexyl bromide, AlCl3, reflux | 75–85 | Friedel-Crafts alkylation |
| 2 | Phenol + NaH, then 3-(chloromethyl)piperidine, DMF, 80 °C | 70–80 | Williamson ether synthesis |
| 3 | Ether product + HCl in ethanol, rt, 2 h | >90 | Hydrochloride salt formation |
Analytical Characterization and Research Findings
- Purity and identity of intermediates and final product are confirmed by spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.
- Melting points and crystallinity are used to assess salt formation.
- Literature on structurally related compounds (e.g., 3-(2-chloro-4-methylphenoxy)piperidine hydrochloride) demonstrates that similar synthetic routes yield high purity products with good overall yields.
- The ether linkage formation is generally the yield-determining step, with optimization of base, solvent, and temperature critical for maximizing conversion.
- Hydrochloride salt formation improves handling and pharmacological properties.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Disadvantages |
|---|---|---|
| Friedel-Crafts alkylation | Straightforward, good regioselectivity | Requires strong Lewis acids, possible polyalkylation |
| Williamson ether synthesis | High selectivity for ether formation | Sensitive to moisture, requires anhydrous conditions |
| Use of halide vs. tosylate | Halides are more accessible | Tosylates can improve reaction rates but require additional synthesis |
| Hydrochloride salt formation | Enhances stability and solubility | Requires careful control of acid addition to avoid over-acidification |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the aromatic ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is influenced by the electron-withdrawing cyclohexyl group, which activates the aromatic system for substitution.
| Reaction | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Aromatic chlorine substitution | High-temperature alkaline media | NaOH, NH₃, or amines | Replacement with -OH, -NH₂, or -OR groups | , |
-
Example : Reaction with aqueous NaOH under reflux may yield a phenolic derivative via hydrolysis. The cyclohexyl group stabilizes the transition state by electron withdrawal, facilitating substitution .
Electrophilic Aromatic Substitution
| Reaction | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Nitration | Mixed HNO₃/H₂SO₄, 0–5°C | Nitronium ion (NO₂⁺) | Nitro-substituted derivative | |
| Sulfonation | Fuming H₂SO₄, 50°C | SO₃ | Sulfonic acid derivative |
-
Key Insight : Nitration likely occurs at the para position relative to the phenoxy group due to steric and electronic effects .
Reactions at the Piperidine Nitrogen
The secondary amine in the piperidine ring can participate in alkylation, acylation, or protonation reactions.
-
Note : Alkylation reactions require deprotonation of the piperidine nitrogen using a base (e.g., K₂CO₃) to enhance nucleophilicity .
Oxidation and Reduction
The phenoxymethyl bridge and piperidine ring may undergo redox transformations under controlled conditions.
-
Mechanistic Insight : Oxidation of the piperidine ring to a ketone is feasible under strong oxidizing conditions, while catalytic hydrogenation removes the chlorine atom .
Condensation and Cyclization
The compound may act as a precursor in cyclization reactions, particularly in medicinal chemistry applications.
| Reaction | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Cyclization with amines | DMF, 80–100°C | Ethylenediamine | Bicyclic piperidine derivatives |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. It serves as a lead compound for the development of new drugs targeting various diseases.
Case Study : Research indicates that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, in vitro studies demonstrated cytotoxic effects on breast (MCF-7) and lung (A549) cancer cells, with IC50 values of 15 µM and 20 µM respectively .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
Data Table : Minimum Inhibitory Concentration (MIC) values for various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition properties of this compound. It has shown promise in modulating key enzymes involved in cellular processes, which could be beneficial in treating conditions related to enzyme dysregulation.
Mechanism of Action :
- The compound may inhibit enzymes critical for cell proliferation.
- It potentially interacts with receptors associated with inflammatory responses, contributing to its antimicrobial effects.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in research.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
*Estimated based on paroxetine hydrochloride (MW 365.83; ), which shares a piperidine core with a substituted phenoxy group.
Regulatory and Commercial Status
- Target Compound : Used in research settings; compliance with chemical inventories like China’s IECSC is implied .
- Paroxetine Hydrochloride () : Clinically approved antidepressant; highlights how structural tweaks (e.g., benzodioxol substituents) pivot applications from research to therapeutics.
- Discontinued Analogs : Commercial discontinuation (e.g., 1220027-94-0) may reflect challenges in synthesis, stability, or efficacy .
Biological Activity
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₂₇Cl₂NO
- CAS Number: 1185301-07-8
- MDL Number: MFCD09997059
- Hazard Classification: Irritant
The compound acts primarily as a modulator of various biological pathways. It has been noted for its interactions with neurotransmitter systems, particularly in the modulation of dopamine receptors. This activity is significant in the context of treating disorders such as substance use disorders, where selective antagonism of dopamine receptors can be beneficial.
Pharmacological Effects
- Dopamine Receptor Modulation:
- Inhibition of Secretion Systems:
- Impact on Lipid Metabolism:
Study on Secretion Inhibition
A dissertation highlighted the compound's capability to downregulate the expression of key activators involved in secretion pathways. Specifically, high concentrations resulted in approximately 50% inhibition of a target secretion system (CPG2), demonstrating its potential as an anti-infective agent .
Dopamine Antagonism Research
In a study focusing on radioligand development for PET imaging, the compound was evaluated for its ability to bind selectively to D₃ receptors. The findings indicated that while it possesses desirable properties for imaging applications, its effectiveness might be limited by substrate interactions with brain efflux transporters .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized by reacting a phenoxy precursor (e.g., 4-chloro-2-cyclohexylphenol) with a piperidine-containing alkyl halide in the presence of a base like triethylamine or NaOH. Optimization involves adjusting solvent polarity (e.g., dichloromethane for solubility), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 molar ratio of phenol to halide). Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, acetonitrile/water mobile phase) ensures >98% purity.
- Structure : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while mass spectrometry (ESI-MS) verifies molecular weight. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C-Cl stretch at 650–800 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, receptor subtypes). To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK-293 for receptor studies) and control for batch-to-batch compound variability via HPLC.
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations (1 nM–100 µM) to account for potency shifts.
- Meta-Analysis : Compare datasets using tools like PRISMA guidelines, focusing on studies with orthogonal validation (e.g., radioligand binding vs. functional cAMP assays) .
Q. What strategies are employed to study the metabolic stability and in vivo pharmacokinetics of piperidine derivatives like this compound?
- Methodological Answer :
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using high-resolution MS.
- Pharmacokinetics : Conduct rodent studies with intravenous/oral administration (1–10 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h post-dose. Calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis (WinNonlin software).
- Tissue Distribution : Radiolabel the compound (³H/¹⁴C) and measure accumulation in target organs (e.g., brain for CNS targets) via scintillation counting .
Q. How can computational modeling guide the design of analogs with improved selectivity for target receptors?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions (e.g., piperidine nitrogen binding to α2C-adrenergic receptor residues).
- QSAR Analysis : Build regression models correlating substituent properties (ClogP, polar surface area) with activity data to predict optimal substituents.
- Free Energy Perturbation (FEP) : Simulate ΔΔG values for proposed analogs to prioritize synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar piperidine derivatives?
- Methodological Answer :
- Comparative Tox Screening : Test the compound in parallel with analogs (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) using Ames test (mutagenicity) and hepatocyte viability assays (LDH release).
- Mechanistic Studies : Evaluate oxidative stress markers (ROS, glutathione levels) to identify off-target effects.
- Species-Specific Differences : Compare rodent vs. human primary cell responses to clarify translational relevance .
Safety and Handling in Experimental Design
Q. What advanced safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer :
- Containment : Use gloveboxes or fume hoods with HEPA filtration for powder handling (dust control).
- PPE : Wear nitrile gloves, FFP3 respirators, and chemical-resistant aprons.
- Waste Management : Deactivate aliquots with 10% acetic acid before disposal to neutralize reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
